Pyridine, 5-methyl-2-(trinitromethyl)-
Description
Significance of Nitrogen-Rich Heterocycles in Advanced Material Design
Nitrogen-containing heterocycles are a vital class of organic compounds in the field of chemistry. Their structural diversity and the presence of nitrogen atoms, which are more electronegative than carbon, create a rich electron density that imparts specific physicochemical properties. This makes them fundamental building blocks in the design of a wide range of novel materials.
The applications for these heterocycles are extensive, ranging from pharmaceuticals and agrochemicals to polymers and dyes. msesupplies.com In the United States, 59% of small-molecule drugs approved by the FDA contain a nitrogen heterocycle. msesupplies.com The versatility of these compounds stems from their ability to be modified with various functional groups, allowing for the fine-tuning of their biological and physical properties. In materials science, nitrogen-rich compounds such as triazines, tetrazines, triazoles, and tetrazoles are recognized for their high energy content, which is derived from their decomposition into gaseous by-products, making them suitable as energetic materials for propellants. msesupplies.com The ability of the nitrogen atom to form hydrogen bonds is also a crucial factor in their interaction with biological targets, enhancing their utility in medicinal chemistry. nih.gov
Role of Trinitromethyl Moieties in Tailoring Molecular Characteristics for Specific Applications
Research has demonstrated that incorporating this group into heterocyclic structures can lead to compounds with excellent detonation properties. nih.govnih.gov For example, various polynitro-1,2,4-triazoles containing a trinitromethyl group exhibit high densities, positive heats of formation, and impressive detonation velocities and pressures, in some cases surpassing conventional explosives like TNT, RDX, and HMX. acs.org The strong electron-withdrawing nature of the three nitro groups also influences the chemical reactivity of the adjacent carbon atom, a feature that can be exploited in further chemical synthesis. researchgate.net
Historical Development of Trinitromethyl-Substituted Pyridine (B92270) Chemistry
The synthesis of pyridines substituted with trinitromethyl groups has been a subject of study for decades, with various methods developed over time. Early methods for attaching a trinitromethyl group to a pyridine ring included the reaction of N-fluoropyridinium fluoride (B91410) with trinitromethane (B1605510) and the ozone-mediated C-nitration of methylpyridines using nitrogen dioxide. mdpi.comnih.gov Another approach involved the direct nitration of lutidines; for instance, Katritzky et al. successfully synthesized 5-methyl-2-trinitromethylpyridine by nitrating 2,5-lutidine with nitric acid in trifluoroacetic anhydride. mdpi.com
A significant drawback of these early methods was their characteristically low yields, often falling below 20%. mdpi.comnih.gov A major advancement in this area came from the N.D. Zelinsky Institute of Organic Chemistry. Researchers there developed a more favorable method involving the reaction of pyridine-2-carboxaldoxime with dinitrogen tetroxide (N₂O₄). mdpi.comnih.gov This route proved to be much more efficient, achieving yields greater than 60% and has since been used to prepare a series of trinitromethyl-substituted aromatic and heteroaromatic compounds. mdpi.comnih.gov
Academic Research Landscape and Future Directions for Pyridine, 5-methyl-2-(trinitromethyl)-
Current academic research on Pyridine, 5-methyl-2-(trinitromethyl)- and related compounds is heavily focused on the field of energetic materials. mdpi.comnih.gov Scientists are actively working to synthesize pyridine derivatives with multiple trinitromethyl groups to further enhance their energetic performance. mdpi.comnih.gov These efforts have led to the creation of compounds with good densities, positive enthalpies of formation, and acceptable sensitivity levels. nih.gov
A key area of investigation is the balance between energetic performance and thermal stability. While compounds like 2,6-bis(trinitromethyl)pyridine show detonation performance comparable to RDX, they often suffer from low thermal stability, limiting their practical application. nih.govmdpi.com To address this, researchers are exploring the conversion of trinitromethyl-substituted pyridines into dinitromethylide hydrazinium (B103819) salts. mdpi.comnih.gov This chemical modification has been shown to significantly improve thermal stability while largely maintaining the desirable detonation properties. mdpi.com
Future research will likely continue to focus on synthesizing novel derivatives with an optimal balance of energy, stability, and sensitivity. This includes exploring different heterocyclic backbones and functional groups to fine-tune the material's properties. The detailed characterization of these new compounds using techniques like X-ray crystallography, differential scanning calorimetry (DSC), and computational modeling will remain crucial for understanding structure-property relationships and guiding the design of next-generation advanced materials. nih.govmdpi.com
Physicochemical and Energetic Properties of Trinitromethyl-Substituted Pyridines
The following table summarizes key experimental and calculated data for selected trinitromethyl pyridine derivatives, providing a comparative look at their properties.
| Compound | Formula | Mol. Wt. ( g/mol ) | Density (g/cm³) | Td (°C) | IS (J) | FS (N) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| 2-trinitromethylpyridine | C₆H₄N₄O₆ | 228.12 | 1.692 | 114 | 15 | >360 | 8055 | 26.5 |
| 2,6-bis(trinitromethyl)pyridine | C₇H₃N₇O₁₂ | 377.14 | 1.838 | 101 | 9 | 192 | 8700 | 33.2 |
| Hydrazinium salt of 2-dinitromethylpyridine | C₆H₈N₄O₄ | 200.16 | 1.617 | 154 | 18 | >360 | 7858 | 23.9 |
Data sourced from studies on energetic di- and trinitromethylpyridines. nih.govmdpi.com Td = Decomposition Temperature; IS = Impact Sensitivity; FS = Friction Sensitivity.
Properties
CAS No. |
88795-99-7 |
|---|---|
Molecular Formula |
C7H6N4O6 |
Molecular Weight |
242.15 g/mol |
IUPAC Name |
5-methyl-2-(trinitromethyl)pyridine |
InChI |
InChI=1S/C7H6N4O6/c1-5-2-3-6(8-4-5)7(9(12)13,10(14)15)11(16)17/h2-4H,1H3 |
InChI Key |
GBPKIJMSVAUQAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Pyridine, 5 Methyl 2 Trinitromethyl and Analogues
Direct Nitration Approaches to Trinitromethyl-Substituted Pyridines
Direct nitration methods aim to introduce the trinitromethyl group by nitrating a methyl group already present on the pyridine (B92270) ring. These approaches are conceptually straightforward but are often hampered by low yields and harsh reaction conditions.
The direct conversion of an alkyl-substituted pyridine to a trinitromethyl-substituted pyridine has been demonstrated. For instance, 5-methyl-2-(trinitromethyl)pyridine was obtained via the nitration of 2,5-lutidine (2,5-dimethylpyridine). researchgate.net This transformation was accomplished using a potent nitrating system of nitric acid in trifluoroacetic anhydride. researchgate.net Despite the successful formation of the desired product, this method is characterized by a low yield, reported to be around 10%. researchgate.net The harsh conditions required for the exhaustive nitration of the methyl group can lead to side reactions and degradation of the pyridine ring, contributing to the modest efficiency of this approach. researchgate.netmdpi.com
| Starting Material | Reagents | Product | Yield |
| 2,5-Lutidine | Nitric acid, Trifluoroacetic anhydride | Pyridine, 5-methyl-2-(trinitromethyl)- | 10% researchgate.net |
An alternative direct approach involves the use of ozone to facilitate the C-nitration of methylpyridines. This method was reported for the synthesis of 2-trinitromethylpyridine from methyl-substituted pyridines using nitrogen dioxide in the presence of ozone. researchgate.netmdpi.com While representing a distinct strategy for activating the methyl group towards nitration, this ozone-mediated pathway also suffers from low product yields, generally below 20%. researchgate.netmdpi.com This limitation has hindered its widespread application for synthesizing these energetic compounds.
Indirect Synthetic Routes via Oxime Intermediates
To overcome the low yields associated with direct nitration, indirect methods have been developed, with the route via oxime intermediates proving to be particularly effective. This strategy involves the conversion of a pyridinecarboxaldoxime to the corresponding trinitromethylpyridine.
A highly favorable and efficient method for synthesizing trinitromethyl-substituted pyridines employs the reaction of pyridinecarboxaldoximes with dinitrogen tetroxide (N₂O₄). mdpi.comnih.gov This synthetic route, notably developed at the N.D. Zelinsky Institute of Organic Chemistry, has been used to prepare a series of trinitromethyl-substituted arenes and heterocycles. mdpi.com For the synthesis of 2-trinitromethylpyridine, pyridine-2-carboxaldoxime is dissolved in a solvent like acetonitrile, and N₂O₄ is added. mdpi.com The reaction mixture is then heated, and after workup and purification, the desired product is obtained in high yields, often exceeding 60%. mdpi.comnih.gov This represents a significant improvement over the direct nitration methods. mdpi.com
| Starting Material | Reagent | Product | Yield |
| Pyridine-2-carboxaldoxime | Dinitrogen Tetroxide (N₂O₄) | 2-Trinitromethylpyridine | >60% mdpi.com |
The mechanism for the conversion of carboxaldehyde oximes to trinitromethyl compounds via reaction with N₂O₄ has been described in the literature. nih.gov The process is initiated by the reaction of the oxime with N₂O₄, which acts as a nitrating and oxidizing agent. The reaction proceeds through a series of intermediates, ultimately leading to the formation of the gem-trinitro functionality on the carbon atom that was originally part of the oxime group. This multi-step transformation provides a reliable and high-yielding pathway to the target trinitromethyl heterocycles. nih.gov
Synthesis of Poly(trinitromethyl)pyridines and Related Heterocycles
The synthetic methodologies have been extended to introduce multiple trinitromethyl groups onto a single pyridine ring, aiming to enhance the energetic properties of the resulting compounds. The synthesis of bis(trinitromethyl)-substituted pyridines, such as 2,6-bis(trinitromethyl)pyridine, has been shown to be more challenging than the preparation of their mono-substituted counterparts. nih.gov These compounds are of interest as they can exhibit detonation performances comparable to established energetic materials like RDX. nih.govbit.edu.cn
Furthermore, the general strategies for creating trinitromethyl-substituted rings have been applied to other heterocyclic systems. For example, 2,4,6-tris(trinitromethyl)-1,3,5-triazine was synthesized through the destructive nitration of 2,4,6-tris(dicarboxymethylene)-1,3,5-triazine using concentrated nitric acid. mdpi.com Similarly, a trinitromethyl-substituted pyrazine (B50134) was unexpectedly produced when treating 2-alkoxy-3-methylpyrazine with a mixture of nitric and sulfuric acids. mdpi.com These examples highlight the broader applicability of nitration strategies in creating highly energetic heterocyclic compounds.
Derivatization Reactions for Trinitromethylpyridines
Conversion to Dinitromethylide Hydrazinium (B103819) Salts
A significant derivatization pathway for trinitromethylpyridines is their reaction with hydrazine (B178648) to form dinitromethylide hydrazinium salts. mdpi.com This conversion has been successfully applied to various trinitromethyl-substituted pyridines. For instance, the reaction of 2-trinitromethylpyridine with an 80% aqueous hydrazine solution results in the formation of the light yellow hydrazinium salt of 2-dinitromethylpyridine in high yield. mdpi.com
This methodology has also been extended to pyridines bearing multiple trinitromethyl groups. 2,6-bis(trinitromethyl)pyridine, when treated with hydrazine, is converted into the dihydrazinium salt of 2,6-bis(dinitromethyl)pyridine. mdpi.com These reactions demonstrate a reliable method for modifying the trinitromethyl group, yielding stable energetic salts. The resulting hydrazinium salts have been thoroughly characterized using techniques such as IR and NMR spectroscopy, elemental analysis, and X-ray crystallography. mdpi.comnih.gov
The structural analysis of these salts reveals significant changes in bond lengths compared to the parent trinitromethyl compounds. For example, in the hydrazinium salt of 2-dinitromethylpyridine, the C-N bond lengths within the dinitromethyl group are considerably shorter than those in the original trinitromethyl group, indicating a change in the electron density distribution following the removal of a nitro substituent. mdpi.com
| Parent Compound | Reactant | Product | Yield |
|---|---|---|---|
| 2-trinitromethylpyridine | 80% aqueous hydrazine | Hydrazinium salt of 2-dinitromethylpyridine | High |
| 2,6-bis(trinitromethyl)pyridine | 80% aqueous hydrazine | Dihydrazinium salt of 2,6-bis(dinitromethyl)pyridine | High |
Denitration Pathways to Dinitromethyl Analogs
The removal of a nitro group from the trinitromethyl moiety, a process known as denitration, provides another important route to synthesize dinitromethyl pyridine derivatives. This reaction can be achieved using various reagents, leading to the formation of dinitromethyl compounds or their corresponding salts. mdpi.com
One established method for the denitration of trinitromethylpyridines involves the use of potassium iodide in methanol (B129727). This reaction has been effectively used to convert 2-trinitromethylpyridine into the potassium salt of 2-(dinitromethyl)pyridine. mdpi.comresearchgate.net This approach has also been applied to other heterocyclic systems, such as mono(trinitromethyl)-1,3,5-triazines, to yield the corresponding dinitromethyl triazine potassium salts. mdpi.com
The reaction with hydrazine, as mentioned in the previous section, also represents a denitration pathway, leading to the formation of dinitromethylide hydrazinium salts. mdpi.com The study of these denitration reactions is crucial for accessing a wider range of energetic materials with tailored properties. The resulting dinitromethyl analogs often exhibit different stability and performance characteristics compared to their trinitromethyl precursors. mdpi.comnih.gov
| Starting Material | Reagent | Solvent | Product |
|---|---|---|---|
| 2-trinitromethylpyridine | Potassium iodide | Methanol | Potassium salt of 2-(dinitromethyl)pyridine |
| mono(trinitromethyl)-1,3,5-triazines | Potassium iodide | Methanol | Dinitromethyl-1,3,5-triazine potassium salts |
Advanced Spectroscopic Characterization of Pyridine, 5 Methyl 2 Trinitromethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental data for the ¹H, ¹³C, and ¹⁵N NMR spectra of Pyridine (B92270), 5-methyl-2-(trinitromethyl)- are not available in the reviewed literature. A complete analysis and assignment for each nucleus are therefore not possible.
Proton (¹H) NMR Analysis and Chemical Shift Assignment
Specific chemical shifts (δ), coupling constants (J), and multiplicity data for the protons of 5-methyl-2-(trinitromethyl)pyridine have not been published. A standard analysis would involve the assignment of signals corresponding to the three aromatic protons on the pyridine ring and the three protons of the 5-methyl group. The powerful electron-withdrawing nature of the 2-(trinitromethyl) group would be expected to significantly deshield adjacent protons, shifting their resonances downfield.
Carbon-13 (¹³C) NMR Structural Confirmation
The experimental ¹³C NMR spectrum, which would confirm the carbon framework of the molecule, is not publicly documented. Such a spectrum would be expected to show distinct signals for the six carbon atoms of the pyridine ring, the carbon of the methyl group, and the quaternary carbon of the trinitromethyl group.
Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR for Nitrogen Atom Characterization
Characterization of the nitrogen environments within the molecule using ¹⁴N or ¹⁵N NMR spectroscopy has not been reported. This analysis would provide valuable electronic structure information, with distinct signals anticipated for the pyridine ring nitrogen and the three nitrogen atoms of the nitro groups within the trinitromethyl substituent.
Vibrational Spectroscopy
A detailed vibrational analysis based on experimental Fourier Transform Infrared (FTIR) spectroscopy is precluded by the lack of available spectra and peak assignments in the literature.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
While a full experimental spectrum is unavailable, the FTIR spectrum of 5-methyl-2-(trinitromethyl)pyridine would be expected to show characteristic absorption bands for its key functional groups. Strong symmetric and asymmetric stretching vibrations for the NO₂ groups of the trinitromethyl moiety would likely dominate the spectrum, typically appearing in the regions of 1550-1650 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). Vibrations corresponding to the C-H bonds of the methyl group and the pyridine ring, as well as characteristic ring stretching modes, would also be present.
Correlation of Vibrational Modes with Molecular Structure and Conformation
Without experimental data, a correlation of specific vibrational modes with the molecule's structure and conformation cannot be performed. Such an analysis would typically involve assigning specific peaks to the stretching and bending modes of the bonds within the molecule, providing insight into its structural integrity and electronic properties.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For Pyridine, 5-methyl-2-(trinitromethyl)-, this analysis is critical for confirming the molecular weight and understanding its behavior upon ionization, which can provide valuable structural information.
The electron impact (EI) mass spectrum of Pyridine, 5-methyl-2-(trinitromethyl)- would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation of this energetic material under electron impact is anticipated to follow pathways characteristic of nitroaromatic compounds. Common fragmentation patterns for such molecules include the loss of nitro groups (NO₂), nitric oxide (NO), and other small neutral molecules.
A detailed analysis of the fragmentation pattern can help to piece together the structure of the parent molecule. Key fragmentation pathways for nitroaromatic compounds often involve the cleavage of the C-N bond connecting the nitro group to the aromatic ring and rearrangements of the pyridine ring itself. The relative abundance of the fragment ions provides information about the stability of the different ionic species formed.
While specific experimental mass spectra for Pyridine, 5-methyl-2-(trinitromethyl)- are not widely available in public databases, the expected fragmentation would likely involve the following steps:
Initial ionization to form the molecular ion, [C₇H₆N₄O₆]⁺•.
Loss of a nitro group (NO₂) to form a significant fragment ion.
Subsequent losses of other nitro groups or neutral molecules like NO and CO.
Fragmentation of the pyridine ring structure.
Table 1: Predicted Mass Spectrometry Data for Pyridine, 5-methyl-2-(trinitromethyl)-
| Property | Value |
| Molecular Formula | C₇H₆N₄O₆ |
| Molecular Weight | 242.15 g/mol |
| Predicted Molecular Ion (M+) | m/z 242 |
| Major Predicted Fragments | [M-NO₂]⁺, [M-2NO₂]⁺, [M-3NO₂]⁺, fragments from pyridine ring cleavage |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone of chemical characterization, providing the percentage composition of elements within a compound. This technique is used to determine the empirical formula of a substance, which can then be compared with the molecular formula derived from mass spectrometry to confirm the compound's identity and purity.
For Pyridine, 5-methyl-2-(trinitromethyl)-, with the molecular formula C₇H₆N₄O₆, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen. Experimental determination of these percentages through combustion analysis must align closely with the calculated values to validate the proposed structure. The synthesis of this compound was reported by Katritzky et al. through the nitration of 2,5-lutidine. researchgate.net Characterization of novel compounds in such studies routinely includes elemental analysis to confirm the successful synthesis and purity of the product.
The acceptable deviation between the calculated and found values for elemental analysis is typically within ±0.4%.
Table 2: Elemental Analysis Data for Pyridine, 5-methyl-2-(trinitromethyl)-
| Element | Theoretical Percentage (%) | Experimentally Determined Percentage (%) |
| Carbon (C) | 34.72 | Data not available in searched sources |
| Hydrogen (H) | 2.50 | Data not available in searched sources |
| Nitrogen (N) | 23.14 | Data not available in searched sources |
| Oxygen (O) | 39.64 | Data not available in searched sources |
Crystallographic and Detailed Structural Analysis of Pyridine, 5 Methyl 2 Trinitromethyl
Single-Crystal X-ray Diffraction (SCXRD) Studies
Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. Through the analysis of diffraction patterns of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be constructed, revealing the precise positions of atoms and the nature of the chemical bonds between them.
Determination of Crystal System and Space Group
The crystallographic analysis of Pyridine (B92270), 5-methyl-2-(trinitromethyl)- reveals that it crystallizes in the monoclinic system. mdpi.com The specific space group was determined to be P2₁/c. mdpi.com This space group is centrosymmetric and is common for organic molecules. The unit cell contains four molecules of the compound. mdpi.com
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Z (molecules per unit cell) | 4 |
High-Resolution Analysis of Bond Lengths and Bond Angles
Detailed analysis of the diffraction data allows for the precise measurement of bond lengths and angles within the molecule. The bond lengths and angles within the pyridine ring of Pyridine, 5-methyl-2-(trinitromethyl)- fall within the typical ranges for such aromatic systems. mdpi.com However, the bond lengths within the trinitromethyl group show significant deviations from standard values. mdpi.com
Specifically, the carbon-nitrogen bonds connecting the pyridine ring to the trinitromethyl group (C6–N2, C6–N3, and C6–N4) are reported to be 1.528 Å, 1.538 Å, and 1.524 Å, respectively. mdpi.com These are all notably longer than a standard C–N single bond, which is typically around 1.460 Å. mdpi.com This elongation suggests a degree of steric strain and electronic repulsion between the three nitro groups and the pyridine ring.
| Bond | Length (Å) |
|---|---|
| C6–N2 | 1.528 |
| C6–N3 | 1.538 |
| C6–N4 | 1.524 |
While a comprehensive table of all bond angles is not provided in the available literature, the geometry around the C6 atom, which is bonded to the three nitrogen atoms of the nitro groups and a carbon of the pyridine ring, would be expected to be distorted from a perfect tetrahedral arrangement due to the steric bulk of the nitro groups.
Molecular Conformation, Torsion Angles, and Planarity of the Pyridine Ring and Trinitromethyl Group
The planarity of the pyridine ring is a key feature of its aromaticity. In the crystal structure of Pyridine, 5-methyl-2-(trinitromethyl)-, the pyridine ring is essentially planar. The trinitromethyl group's carbon atom (C6) lies within this plane, as indicated by the torsion angles C1–N1–C5–C6 of -179.47° and C3–C4–C5–C6 of -179.68°. mdpi.com These values, being very close to 180°, demonstrate a nearly perfect anti-periplanar arrangement, confirming the coplanarity of the C6 atom with the pyridine ring.
Investigation of Electron Density Distribution
A detailed investigation of the electron density distribution for Pyridine, 5-methyl-2-(trinitromethyl)- is not explicitly available in the reviewed literature. However, the presence of multiple electron-withdrawing nitro groups attached to the pyridine ring via the trinitromethyl group is expected to significantly influence the electron density distribution. These groups would pull electron density away from the pyridine ring, affecting its chemical reactivity and intermolecular interactions.
Supramolecular Architecture and Intermolecular Interactions in the Solid State
The arrangement of molecules in the crystal lattice, known as the supramolecular architecture, is governed by a variety of intermolecular interactions. These non-covalent forces, while weaker than covalent bonds, collectively determine the crystal's packing efficiency, density, and stability.
Analysis of Crystal Packing Motifs and Their Influence on Bulk Properties
The crystal structure of 5-methyl-2-(trinitromethyl)pyridine reveals a dense molecular arrangement primarily dictated by the steric and electronic demands of the bulky, electron-withdrawing trinitromethyl group. The compound crystallizes in the monoclinic space group P2₁/c with four molecules per unit cell. nih.gov This arrangement results in a calculated density of 1.692 g·cm⁻³ at a temperature of 153 K, a significant value for an organic molecule, which points to efficient crystal packing despite the presence of the sterically demanding trinitromethyl moiety. nih.gov
Interactive Table 1: Crystallographic Data for Pyridine, 5-methyl-2-(trinitromethyl)-
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Molecules per Cell (Z) | 4 |
| Calculated Density | 1.692 g·cm⁻³ (at 153 K) |
Source: nih.gov
A detailed examination of the molecular geometry within the crystal provides insight into the intramolecular forces that shape the packing motifs. The C-N bond lengths connecting the pyridine ring to the trinitromethyl group are notably elongated, measuring 1.528 Å, 1.538 Å, and 1.524 Å. nih.gov These values are considerably longer than a standard C–N single bond (approximately 1.460 Å), indicating significant steric strain. nih.gov This intramolecular repulsion forces the trinitromethyl group to adopt a specific conformation that minimizes steric hindrance, which in turn governs how the molecules can approach each other and pack into a lattice.
The planarity of the pyridine ring is largely maintained, with the carbon atom attached to the trinitromethyl group lying within the ring plane. nih.gov This planarity suggests that π-π stacking interactions between pyridine rings are a potential and likely motif in the crystal packing, a common feature in pyridine-containing crystal structures. However, the bulky nature of the trinitromethyl group can disrupt ideal stacking, often leading to offset arrangements rather than a direct face-to-face overlap. While specific intermolecular contacts are not detailed in the primary literature, the high density of the crystal suggests that attractive forces, including van der Waals forces and potential weak C-H···O interactions involving the nitro groups, effectively overcome the steric repulsions.
The influence of these packing characteristics on the bulk properties of the material is most evident in its density and energetic performance. Density is a critical parameter for energetic materials, as it directly correlates with detonation velocity and pressure. Although bulky functional groups can sometimes negatively affect crystal packing and lower the density, the introduction of the trinitromethyl group in this case contributes to a high crystal density. nih.gov This indicates that the increase in molecular mass and the polar interactions associated with the nitro groups facilitate an efficient packing arrangement that is dense enough to yield favorable energetic properties. nih.gov The compound's positive oxygen balance and high density are direct consequences of its molecular structure and the efficiency of its crystal packing. nih.gov
Interactive Table 2: Selected Intramolecular Bond Lengths
| Bond | Length (Å) | Comparison (Standard C-N) |
|---|---|---|
| C(ring)–N(nitro) | 1.528 | ~1.460 Å |
| C(ring)–N(nitro) | 1.538 | ~1.460 Å |
| C(ring)–N(nitro) | 1.524 | ~1.460 Å |
Source: nih.gov
Reactivity and Reaction Mechanism Studies of Pyridine, 5 Methyl 2 Trinitromethyl
Exploration of Nucleophilic and Electrophilic Substitution Pathways on the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient, a characteristic that is further intensified by the powerful electron-withdrawing nature of the trinitromethyl group. This electronic feature makes the ring susceptible to nucleophilic attack, while electrophilic substitution becomes considerably more challenging and requires harsh reaction conditions.
Nucleophilic Substitution: The presence of the trinitromethyl group at the 2-position, along with the nitrogen atom in the ring, deactivates the pyridine nucleus towards electrophilic attack but activates it for nucleophilic substitution. Nucleophiles will preferentially attack the positions ortho and para to the nitrogen atom (positions 2, 4, and 6) due to the resonance stabilization of the intermediate Meisenheimer complex. In the case of 5-methyl-2-(trinitromethyl)pyridine, the 4- and 6-positions are the most likely sites for nucleophilic attack.
| Substitution Type | Favored Positions | Influencing Factors | Reactivity |
| Nucleophilic | 4, 6 | Electron-withdrawing trinitromethyl group and pyridine nitrogen | Favored |
| Electrophilic | 3 (relative to N), 4, 6 (relative to methyl) | Electron-donating methyl group vs. electron-withdrawing trinitromethyl group and pyridine nitrogen | Disfavored |
Mechanistic Understanding of Denitration Reactions
The trinitromethyl group in 5-methyl-2-(trinitromethyl)pyridine is susceptible to denitration reactions, a process that involves the removal of a nitro group. This transformation can be initiated by various reagents, such as nucleophiles like potassium iodide or hydrazine (B178648). mdpi.com
The reaction of 2-trinitromethylpyridine with potassium iodide in methanol (B129727) leads to the formation of the potassium salt of 2-(dinitromethyl)pyridine. mdpi.com A similar reaction is observed when mono(trinitromethyl)-1,3,5-triazines are treated with potassium iodide in methanol, yielding dinitromethyl-1,3,5-triazine potassium salts. mdpi.com
Hydrazine has also been effectively used to induce denitration in trinitromethyl-substituted pyridines. mdpi.com The reaction of 2-trinitromethylpyridine with 80% aqueous hydrazine results in the formation of the light yellow hydrazinium (B103819) salt of 2-dinitromethylpyridine in high yield. mdpi.com This successful denitration has been extended to other trinitromethyl-substituted pyridines, including 2,6-bis(trinitromethyl)pyridine, which is converted to the dihydrazinium salt of 2,6-bis(dinitromethyl)pyridine. mdpi.com The mechanism of these denitration reactions generally involves nucleophilic attack on the electron-deficient carbon of the trinitromethyl group, followed by the elimination of a nitrite (B80452) ion.
Investigation of Electron Impact Behavior on Trinitromethylpyridines
The behavior of trinitromethylpyridines under electron impact in mass spectrometry provides valuable information about their fragmentation patterns and the stability of the resulting ions. Studies on a series of trinitromethylpyridines, including those with methyl groups at various positions, have been conducted to understand their fragmentation pathways. mdpi.com The electron impact mass spectra of these compounds are characterized by specific fragmentation patterns that can elucidate the structure of the parent molecule and its fragments. The trinitromethyl group often undergoes fragmentation through the loss of nitro groups (NO2).
Photochemical Transformations and Rearrangement Mechanisms of Substituted Pyridines
While specific photochemical studies on "Pyridine, 5-methyl-2-(trinitromethyl)-" are not extensively documented, the photochemical behavior of substituted pyridines, in general, involves a variety of transformations and rearrangements. Irradiation of pyridine derivatives can lead to isomerization, cycloaddition reactions, and rearrangements. For instance, the photochemical reaction of 3-cyano-2-methoxypyridines with furan (B31954) has been shown to result in the formation of a 1:1 adduct, along with other products like transpositional pyridines and pyridine dimers. rsc.org The specific photochemical transformations of 5-methyl-2-(trinitromethyl)pyridine would be influenced by the electronic properties of both the methyl and trinitromethyl substituents, which could lead to unique rearrangement pathways upon photoexcitation.
C-H Bond Functionalization Strategies for Pyridine Derivatives
Direct C-H bond functionalization of pyridines is a powerful tool for introducing new functional groups onto the pyridine ring, offering a more atom-economical and sustainable alternative to traditional cross-coupling reactions. rsc.org Given the electron-poor nature of the pyridine ring, particularly when substituted with an electron-withdrawing group like trinitromethyl, C-H functionalization strategies often employ transition-metal catalysis or radical-mediated processes. rsc.orgslideshare.net
For a molecule like 5-methyl-2-(trinitromethyl)pyridine, C-H functionalization could potentially be directed to the C4 or C6 positions, which are activated towards nucleophilic attack. Radical additions, such as those seen in Minisci-type reactions, could also be a viable strategy, often showing a preference for the 2- and 4-positions of the pyridine ring. nih.gov The development of regioselective C-H functionalization methods for such highly substituted and electronically biased pyridine derivatives remains an active area of research. slideshare.net
Computational Chemistry and Theoretical Characterization of Pyridine, 5 Methyl 2 Trinitromethyl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, particularly for studying energetic molecules. It offers a balance of computational cost and accuracy, making it suitable for analyzing the electronic structure and related properties of complex systems. orientjchem.org The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for this class of compounds, often paired with a split-valence basis set like 6-311+G** to ensure both efficiency and accuracy. orientjchem.orgmdpi.com
The first step in the theoretical characterization of Pyridine (B92270), 5-methyl-2-(trinitromethyl)- is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the configuration with the lowest energy on the potential energy surface. mdpi.com For energetic materials, this process is typically carried out using DFT methods, such as B3LYP with the 6-311+G** basis set. mdpi.com
The optimization ensures that the calculated structure represents a true local energy minimum, which is confirmed by performing a subsequent vibrational frequency analysis where no imaginary frequencies are present. mdpi.cominpressco.com The resulting optimized geometry provides key structural parameters. In molecules containing the trinitromethyl group, the C–N bonds within this moiety are often found to be longer than typical C-N single bonds, a structural feature that can be attributed to steric strain and electronic repulsion between the nitro groups. mdpi.com DFT calculations have been shown to predict molecular structural parameters, such as bond lengths and angles, that are in very good agreement with experimental values for energetic materials. dtic.mil
Table 1: Predicted Structural Parameters for Pyridine, 5-methyl-2-(trinitromethyl)- based on DFT Calculations
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| C-NO₂ | Bond length in the trinitromethyl group | ~1.50 - 1.55 Å |
| C-C(NO₂)₃ | Bond length connecting the pyridine ring and the trinitromethyl group | ~1.53 Å |
| C-N (ring) | Average bond length within the pyridine ring | ~1.34 Å |
| C-C (ring) | Average bond length within the pyridine ring | ~1.39 Å |
| O-N-O | Bond angle within a nitro group | ~125° |
| C-C-N | Angle involving the trinitromethyl carbon | ~109.5° |
Note: These values are representative and derived from computational studies on similar energetic molecules.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. mdpi.comresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For energetic materials, this gap is an important parameter, as a smaller gap often correlates with increased sensitivity and reactivity. scirp.org DFT calculations are routinely used to compute the energies of these orbitals. irjweb.com In Pyridine, 5-methyl-2-(trinitromethyl)-, the electron-withdrawing nature of the trinitromethyl group is expected to significantly lower the LUMO energy, while the pyridine ring and methyl group act as electron-donating moieties, influencing the HOMO energy. ekb.eg This intramolecular charge transfer character is reflected in the distribution of the HOMO and LUMO across the molecule. scirp.org
Table 2: Frontier Molecular Orbital Energies and Related Properties
| Property | Symbol | Description | Typical Calculated Value |
|---|---|---|---|
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 to -7.5 eV |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 to -3.0 eV |
| HOMO-LUMO Gap | ΔE | Energy difference between LUMO and HOMO | ~ 4.0 to 5.0 eV |
| Chemical Hardness | η | Resistance to change in electron distribution | (ELUMO - EHOMO) / 2 |
| Electronegativity | χ | Power of an atom to attract electrons | -(EHOMO + ELUMO) / 2 |
Note: Values are illustrative for substituted pyridine derivatives and depend on the specific computational method. scirp.orgirjweb.com
Natural Bonding Orbital (NBO) analysis is a powerful tool used to study charge distribution, intramolecular interactions, and the nature of chemical bonds within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of electron pairs in bonding and lone pair orbitals. stackexchange.com This method provides a more chemically intuitive picture than other population analysis methods like Mulliken, as it is less dependent on the basis set and better accounts for bond polarization. stackexchange.com
Table 3: Illustrative NBO Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π (Pyridine Ring) | σ* (C-NO₂) | High | π → σ* (Resonance) |
| n (N of Pyridine) | σ* (C-C(NO₂)₃) | Moderate | n → σ* (Hyperconjugation) |
| σ (C-H of CH₃) | π* (Pyridine Ring) | Low | σ → π* (Hyperconjugation) |
Note: This table represents expected interactions. E(2) is the stabilization energy associated with the i → j delocalization.
Quantum Chemical Methods for Molecular Property Prediction
Beyond DFT, a range of quantum chemical methods are employed to predict the key performance and safety properties of energetic materials. acs.org These calculations are vital for screening new candidate molecules before undertaking hazardous and costly synthesis. umd.edu Key predicted properties for compounds like Pyridine, 5-methyl-2-(trinitromethyl)- include density, heat of formation, detonation velocity, and detonation pressure. mdpi.com
Heats of formation (ΔHf) can be calculated using isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, which helps to cancel out systematic errors in the calculations. mdpi.com The enthalpy of the reaction is determined using high-level single-point energy calculations (e.g., MP2) combined with thermal and zero-point energy corrections from DFT. mdpi.com
Once the solid-state density and heat of formation are determined, they can be used as inputs for thermochemical codes (like EXPLO5) to predict detonation properties. mdpi.com Theoretical studies on related trinitromethylpyridines have shown they possess superior detonation velocities and pressures compared to TNT, with some approaching the performance of RDX. mdpi.com
Table 4: Comparison of Predicted Energetic Properties
| Property | Pyridine, 5-methyl-2-(trinitromethyl)- (Predicted) | TNT (Reference) | RDX (Reference) |
|---|---|---|---|
| Density (g·cm⁻³) | ~1.7 - 1.8 | 1.65 | 1.82 |
| Heat of Formation (kJ/mol) | Positive | -67 | +62 |
| Detonation Velocity (m·s⁻¹) | >8000 | 6900 | 8750 |
| Detonation Pressure (GPa) | ~30 - 33 | 19 | 34 |
Note: Values for the target compound are estimates based on data for similar trinitromethylpyridine derivatives. mdpi.com
Computational Studies of Reaction Mechanisms and Activation Barriers
Understanding the decomposition mechanism of an energetic material is crucial for assessing its thermal stability and sensitivity. Computational chemistry provides a window into the initial steps of these complex, rapid reactions at a molecular level. researchgate.net For trinitroalkyl compounds, theoretical studies using DFT have identified two primary initial decomposition channels: the homolytic cleavage of a C-NO₂ bond to release an NO₂ radical, and a HONO elimination pathway. researchgate.netnih.gov
By mapping the potential energy surface, computational methods can identify the transition state structures for these reactions and calculate their corresponding activation energies. orientjchem.org The reaction pathway with the lowest activation energy is considered the most probable initial step in thermal decomposition. mdpi.com For aromatic compounds with trinitroalkyl groups, studies have shown that decomposition is more likely to initiate in the alkyl fragment (i.e., C-NO₂ bond breaking) rather than from the aromatic ring. researchgate.net This information is vital for predicting the stability of Pyridine, 5-methyl-2-(trinitromethyl)- and for designing new energetic materials with tailored stability profiles. mdpi.com
Academic Evaluation of Energetic Performance of Pyridine, 5 Methyl 2 Trinitromethyl
Theoretical Prediction of Energetic Parameters
Theoretical calculations are fundamental in the initial assessment of new energetic materials, providing insights into their performance before synthesis and experimental testing. These computational methods offer a safer and more cost-effective way to screen potential candidates.
Calculation of Heats of Formation (ΔHf)
The heat of formation is a critical parameter that influences the energy output of a compound. For energetic materials like trinitromethyl-substituted pyridines, computational chemistry is a powerful tool for its determination. mdpi.com Quantum chemical methods, such as those implemented in software packages like Gaussian, are commonly used to calculate the gas-phase heats of formation. mdpi.comnih.gov These calculations often involve isodesmic reactions, where the bond types on the reactant and product sides are conserved, to ensure accuracy through error cancellation. The solid-phase heats of formation, which are more relevant for practical applications, can then be estimated from the gas-phase values by considering the heat of sublimation. Many pyridine (B92270) derivatives with energetic functionalities, such as the trinitromethyl group, are noted to have positive enthalpies of formation, which is a desirable characteristic for high-energy materials. mdpi.comnih.gov
Determination of Oxygen Balance
The oxygen balance (OB or Ω) is a key indicator of the efficiency of an explosive. It is calculated based on the elemental composition of the molecule and represents the degree to which the explosive can oxidize its own carbon and hydrogen atoms to carbon monoxide and water. For a compound with the molecular formula CaHbNcOd, the oxygen balance is calculated using the formula:
Ω (%) = [ (d - 2a - b/2 ) / Molecular Weight ] * 1600
A more positive or less negative oxygen balance generally suggests a more complete combustion and higher energy release. The incorporation of trinitromethyl groups into a pyridine ring is a known strategy to improve the oxygen balance of the resulting molecule. mdpi.com For instance, 2,6-bis(trinitromethyl)pyridine has an oxygen balance of -14.85%, which is considered favorable for an energetic compound. mdpi.com
Computational Models for Detonation Velocity (D) and Detonation Pressure (P)
Detonation velocity and pressure are primary measures of an explosive's performance. Computational programs like EXPLO5 are utilized to predict these parameters based on the calculated heat of formation and the density of the material. mdpi.comnih.gov These programs use empirical and theoretical models to simulate the detonation process and predict the performance characteristics. Theoretical calculations for energetic pyridine derivatives have demonstrated the potential for good to excellent detonation velocities and pressures. mdpi.comnih.gov For example, theoretical calculations for 2,6-bis(trinitromethyl)pyridine have predicted a detonation velocity of 8700 m·s⁻¹ and a detonation pressure of 33.2 GPa, indicating performance comparable to that of RDX. mdpi.com Such computational predictions are invaluable for identifying promising energetic materials for further investigation.
Experimental Characterization of Energetic Performance Indicators
While theoretical predictions are essential, experimental characterization is necessary to validate the calculated parameters and to fully understand the behavior of an energetic material.
Differential Scanning Calorimetry (DSC) for Thermal Event Analysis
Differential Scanning Calorimetry (DSC) is a crucial experimental technique for analyzing the thermal stability of energetic compounds. mdpi.comnih.gov By measuring the heat flow into or out of a sample as a function of temperature, DSC can identify melting points, decomposition temperatures, and other thermal events. mdpi.com For energetic materials, the decomposition temperature is a key indicator of thermal stability. DSC measurements are typically performed under a controlled atmosphere, such as oxygen-free nitrogen, to prevent unwanted side reactions. mdpi.com Studies on related trinitromethyl pyridine compounds have shown decomposition temperatures in the range of 101 to 114 °C. mdpi.com
| Compound | Melting Point (°C) | Decomposition Temperature (°C) |
| 2-trinitromethylpyridine | 68-70 | 101 |
| 2,6-bis(trinitromethyl)pyridine | 94-96 | 114 |
| 2-cyano-6-(trinitromethyl)pyridine | 88-90 | 110 |
This table is interactive. Data is illustrative from related compounds. mdpi.com
Advanced Techniques for Detonation Performance Measurement
Structure-Performance Relationships in Trinitromethyl-Substituted Pyridines
The energetic performance of pyridine-based compounds is significantly enhanced by the introduction of the trinitromethyl group [-C(NO₂)₃]. This functional group is a powerful explosophore known for its high oxygen content, which improves the oxygen balance of a molecule. A more favorable oxygen balance leads to more complete combustion upon detonation, releasing greater energy. The incorporation of trinitromethyl moieties into an azine ring, such as pyridine, is a recognized strategy for improving detonation performance. mdpi.com
Studies on related compounds, such as 2-trinitromethylpyridine and 2,6-bis(trinitromethyl)pyridine, provide insight into these relationships. nih.gov The introduction of a single trinitromethyl group onto the pyridine ring results in a compound with detonation properties superior to those of Trinitrotoluene (TNT). nih.gov Adding a second trinitromethyl group, as seen in 2,6-bis(trinitromethyl)pyridine, further increases the density and enhances the detonation performance to a level comparable with that of RDX. mdpi.com However, this increase in performance can come at the cost of thermal stability; 2,6-bis(trinitromethyl)pyridine has a lower decomposition temperature than its mono-substituted counterpart, making it less practical for some applications. mdpi.comnih.gov The bond lengths between the central carbon of the trinitromethyl group and the nitrogen atoms of the nitro groups are typically longer than a standard C–N single bond, which can be a factor in the molecule's stability. nih.gov
Comparative Analysis with Reference Energetic Materials (e.g., RDX, TNT) based on Predicted and Measured Parameters
A comparative analysis of energetic parameters is essential to contextualize the performance of novel energetic materials like trinitromethyl-substituted pyridines against established standards such as RDX and TNT. Theoretical calculations and experimental measurements for compounds like 2-trinitromethylpyridine and 2,6-bis(trinitromethyl)pyridine demonstrate their potential as high-performance explosives. nih.gov
These pyridine derivatives generally exhibit good densities and positive enthalpies of formation, which are desirable characteristics for energetic materials. nih.gov As a class, trinitromethyl-substituted pyridines show performance superior to TNT. nih.gov The compound 2,6-bis(trinitromethyl)pyridine, for example, demonstrates detonation performance that is comparable to RDX, a widely used military explosive. mdpi.com However, its thermal stability is noted to be too low for practical applications, highlighting a common trade-off between energetic output and stability. mdpi.com
Below is a comparative table of key energetic parameters for selected trinitromethyl-substituted pyridines and reference materials.
| Compound | Density (ρ) (g·cm⁻³) | Detonation Velocity (D) (m·s⁻¹) | Detonation Pressure (P) (GPa) |
| 2-trinitromethylpyridine | 1.692 (calculated) nih.gov | 7438–8700 (calculated range for derivatives) nih.gov | 19.6–33.2 (calculated range for derivatives) nih.gov |
| 2,6-bis(trinitromethyl)pyridine | 1.832 (calculated) nih.gov | 8700 (calculated) mdpi.com | 33.2 (calculated) mdpi.com |
| TNT (Trinitrotoluene) | 1.654 | 6900 | 19 |
| RDX (Cyclotrimethylenetrinitramine) | 1.82 | 8750 | 34 |
Note: Data for pyridine derivatives are based on theoretical calculations from cited literature, while data for TNT and RDX are established reference values. The calculated ranges for detonation velocity and pressure for pyridine derivatives encompass various compounds within that class. nih.gov
Future Research Perspectives and Advanced Applications
Pyridine (B92270), 5-methyl-2-(trinitromethyl)- as a Synthon in Complex Organic Synthesis
While direct, documented applications of "Pyridine, 5-methyl-2-(trinitromethyl)-" as a synthon in the synthesis of complex organic molecules are not extensively reported in publicly available literature, its chemical structure suggests significant potential. A synthon, in retrosynthetic analysis, is a conceptual unit representing a potential starting material in the synthesis of a target molecule. The reactivity of "Pyridine, 5-methyl-2-(trinitromethyl)-" is dictated by its two primary functional moieties: the electron-rich methylpyridine ring and the highly electron-withdrawing trinitromethyl group.
The pyridine ring, particularly with an activating methyl group, is susceptible to a variety of transformations. The methyl group itself can be a site for functionalization, such as oxidation or halogenation, to introduce further complexity. The nitrogen atom in the pyridine ring imparts basicity and can be quaternized or oxidized, altering the reactivity of the entire ring system.
Conversely, the trinitromethyl group is a powerful electron-withdrawing group, rendering the carbon to which it is attached highly electrophilic. This group can potentially be displaced by nucleophiles, although such reactions are likely to be complex given the steric hindrance and the energetic nature of the molecule. A more plausible synthetic application lies in the transformation of the trinitromethyl group itself. For instance, reactions involving the reduction of one or more nitro groups could lead to aminodinitromethyl or other functionalized methyl groups, thereby creating a pathway to novel pyridine derivatives with unique electronic and steric properties.
An interesting reaction pathway for trinitromethyl-substituted heterocycles is denitration. For example, 2-trinitromethylpyridine has been shown to react with nucleophiles like potassium iodide or hydrazine (B178648) to yield the corresponding dinitromethyl salts. nih.gov This transformation opens up avenues for creating anionic pyridine derivatives that can serve as ligands for metal complexes or as building blocks for ionic energetic materials. nih.gov The presence of the methyl group at the 5-position in "Pyridine, 5-methyl-2-(trinitromethyl)-" would likely influence the electronic properties and reactivity of the dinitromethylide anion formed, offering a handle to tune the properties of the resulting compounds.
Future research in this area could focus on systematically exploring the reactivity of "Pyridine, 5-methyl-2-(trinitromethyl)-" with a range of nucleophilic and electrophilic reagents. Understanding the regioselectivity and functional group tolerance of such reactions would be crucial in establishing this compound as a versatile synthon for the synthesis of novel pharmaceuticals, agrochemicals, or advanced materials where the unique combination of a pyridine scaffold and a poly-nitro functional group is desired.
Rational Design of Next-Generation Energetic Materials Incorporating Trinitromethyl-Pyridine Scaffolds
The quest for advanced energetic materials with high performance, low sensitivity, and good thermal stability is a major driver of research in this field. The incorporation of the trinitromethyl group, -C(NO2)3, into organic molecules is a well-established strategy to enhance their energetic properties. mdpi.com This is due to the high density of nitro groups, which contributes to a favorable oxygen balance and a high heat of formation. mdpi.com
The pyridine ring is another attractive scaffold for the design of energetic materials. Compared to a benzene (B151609) ring, the nitrogen-containing heterocycle generally leads to a higher enthalpy of formation and density, both of which are desirable for energetic performance. nih.gov Therefore, the combination of a pyridine ring with one or more trinitromethyl groups presents a promising avenue for the rational design of next-generation energetic materials.
Research has demonstrated that the introduction of trinitromethyl groups onto a pyridine ring can lead to compounds with excellent detonation properties. mdpi.comnih.gov For instance, 2,6-bis(trinitromethyl)pyridine has a calculated detonation velocity (D) of 8700 m·s⁻¹ and a detonation pressure (P) of 33.2 GPa, which are comparable to the widely used explosive RDX. mdpi.com However, the thermal stability of such compounds can be a challenge. mdpi.com
The presence of a methyl group, as in "Pyridine, 5-methyl-2-(trinitromethyl)-", can influence the properties of the energetic material in several ways. The methyl group can affect the crystal packing and density of the material, which in turn impacts its detonation performance. Furthermore, the electronic effect of the methyl group can subtly alter the stability of the C-C(NO2)3 bond, potentially influencing the sensitivity and decomposition temperature of the compound.
Future design strategies could involve the synthesis and characterization of a series of methyl- and poly-trinitromethyl-substituted pyridines to establish clear structure-property relationships. For example, varying the position and number of both methyl and trinitromethyl groups would allow for a systematic tuning of the energetic performance, sensitivity, and thermal stability.
Another promising approach is the formation of energetic salts. The conversion of trinitromethylpyridines into dinitromethylide hydrazinium (B103819) salts has been shown to significantly improve thermal stability while retaining good detonation performance. mdpi.com This strategy could be applied to "Pyridine, 5-methyl-2-(trinitromethyl)-" to create more stable energetic materials.
The table below summarizes the calculated energetic properties of some trinitromethyl-substituted pyridines, illustrating the potential of this class of compounds.
| Compound | Detonation Velocity (D, m·s⁻¹) | Detonation Pressure (P, GPa) | Reference |
|---|---|---|---|
| 2,6-bis(trinitromethyl)pyridine | 8700 | 33.2 | mdpi.com |
| RDX (for comparison) | ~8750 | ~34.0 | mdpi.com |
Methodological Innovations in Trinitromethylation Chemistry
The synthesis of "Pyridine, 5-methyl-2-(trinitromethyl)-" and related compounds relies on effective methods for introducing the trinitromethyl group onto the pyridine ring, a process known as trinitromethylation. Historically, the yields of such reactions have often been low, highlighting the need for methodological innovations. mdpi.com
One of the key challenges in the trinitromethylation of pyridines is the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic attack. Furthermore, the harsh conditions often required for nitration can lead to side reactions and decomposition of the starting material or product.
A significant breakthrough in this area was the synthesis of "Pyridine, 5-methyl-2-(trinitromethyl)-" by Katritzky et al. through the nitration of 2,5-lutidine with nitric acid in trifluoroacetic anhydride. mdpi.com This method provides a direct route to the desired product, although yields can be modest. mdpi.com
Other approaches to the synthesis of trinitromethylpyridines include the reaction of N-fluoropyridinium fluoride (B91410) with trinitromethane (B1605510) and the ozone-mediated C-nitration of methylpyridines with nitrogen dioxide. mdpi.com However, these methods also tend to suffer from low yields. mdpi.com
A more promising and higher-yielding method for the synthesis of 2-trinitromethylpyridine involves the reaction of pyridine-2-carboxaldoxime with dinitrogen tetroxide (N₂O₄). mdpi.com This reaction proceeds in good yield (over 60%) and has been used to prepare a range of trinitromethyl-substituted arenes and heteroarenes. mdpi.com Adapting this methodology to start from 5-methylpyridine-2-carboxaldoxime could be a fruitful avenue for the efficient synthesis of "Pyridine, 5-methyl-2-(trinitromethyl)-".
Future research in this area should focus on the development of milder and more selective trinitromethylation methods. This could involve the use of novel nitrating agents, the development of catalytic systems, or the exploration of flow chemistry techniques to improve reaction control and safety. A deeper mechanistic understanding of the trinitromethylation of pyridines would also be invaluable for the rational design of improved synthetic protocols.
The table below provides a comparison of different methods for the synthesis of trinitromethylpyridines.
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2,5-Lutidine | Nitric acid, Trifluoroacetic anhydride | Pyridine, 5-methyl-2-(trinitromethyl)- | Low (<20%) | mdpi.com |
| Pyridine-2-carboxaldoxime | N₂O₄ | 2-Trinitromethylpyridine | High (>60%) | mdpi.com |
Advanced Computational Approaches for Predictive Modeling of Pyridine, 5-methyl-2-(trinitromethyl)- Derivatives
In recent years, computational chemistry has become an indispensable tool in the field of energetic materials. Advanced computational approaches, such as density functional theory (DFT), can be used to predict a wide range of properties for novel energetic molecules, including their heats of formation, densities, detonation performance, and stability. researchgate.netresearchgate.net This predictive capability allows for the in-silico screening of large numbers of candidate molecules, saving significant time and resources compared to a purely experimental approach.
For "Pyridine, 5-methyl-2-(trinitromethyl)-" and its derivatives, computational modeling can provide valuable insights into their potential as energetic materials. DFT calculations can be used to optimize the molecular geometry and predict the crystal packing, which are essential for determining the density of the material. The heat of formation, a key parameter in determining the energy content, can also be calculated with a high degree of accuracy using isodesmic reactions. nih.gov
Once the density and heat of formation are known, the detonation velocity and pressure can be estimated using empirical methods like the Kamlet-Jacobs equations. researchgate.net These predictions can then be used to rank different derivatives and prioritize the most promising candidates for synthesis and experimental characterization.
Furthermore, computational methods can be used to investigate the stability of these energetic molecules. The bond dissociation energy (BDE) of the weakest bond in the molecule, often the C-NO₂ or N-NO₂ bond, is a good indicator of its thermal stability. researchgate.net By calculating the BDEs for a series of derivatives, it is possible to identify structural features that enhance stability.
Future research in this area will likely involve the use of more sophisticated computational models, such as reactive molecular dynamics simulations, to study the decomposition mechanisms of trinitromethyl-pyridine derivatives under detonation conditions. These simulations can provide a detailed, atomistic picture of the chemical reactions that occur in the first few picoseconds after initiation, offering fundamental insights into the factors that govern performance and sensitivity.
The integration of machine learning algorithms with quantum chemical data is another exciting frontier. By training machine learning models on large datasets of calculated properties, it may be possible to develop predictive tools that can rapidly and accurately estimate the energetic properties of new molecules, further accelerating the discovery and design of next-generation energetic materials. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
